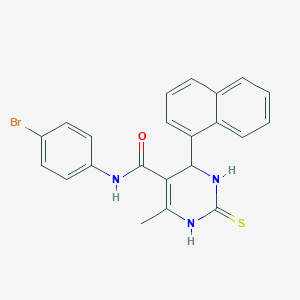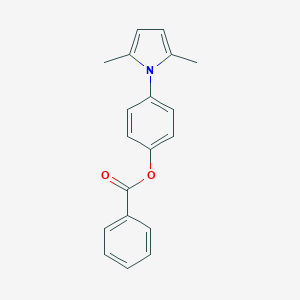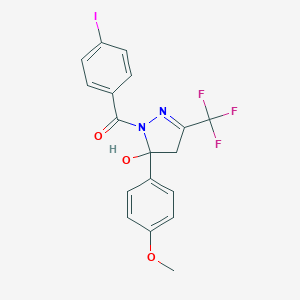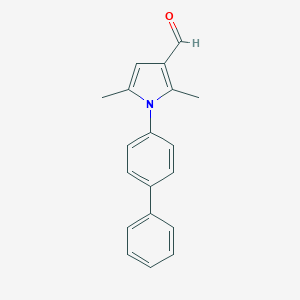![molecular formula C14H18N4O6 B405637 N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B405637.png)
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C14H18N4O6 It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a morpholine ring attached via a propyl chain
Méthodes De Préparation
The synthesis of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions. Industrial production methods may involve large-scale nitration processes followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide ring can undergo electrophilic substitution reactions, particularly at positions ortho to the nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Major products formed from these reactions include amines, substituted benzamides, and various oxidized derivatives .
Applications De Recherche Scientifique
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmacological agent due to its structural features.
Mécanisme D'action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The morpholine ring may interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3,5-dinitrobenzamide
- N-(3-morpholinylpropyl)benzamide
- 3-nitro-N-[3-(4-morpholinyl)propyl]benzamide
Propriétés
Formule moléculaire |
C14H18N4O6 |
|---|---|
Poids moléculaire |
338.32g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c19-14(15-2-1-3-16-4-6-24-7-5-16)11-8-12(17(20)21)10-13(9-11)18(22)23/h8-10H,1-7H2,(H,15,19) |
Clé InChI |
FZCKWSJUOILXJQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-dichloro-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405555.png)

![5-(4-bromophenyl)-1-[(4-iodophenyl)carbonyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405562.png)

![1-(4-anilinophenyl)-3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405568.png)
![3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(1-naphthyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405569.png)


![1-(4-anilinophenyl)-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405573.png)
![ethyl 4-(5-{[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B405574.png)
![ethyl 4-(5-{[1-(4-anilinophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B405575.png)
![ethyl 4-[(2-oxo-1,5-diphenyl-1,2-dihydro-3H-pyrrol-3-ylidene)methyl]benzoate](/img/structure/B405576.png)
![ethyl 4-{[1-(4-methylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoate](/img/structure/B405577.png)
